18-Hydroxystearate

Thin-layer chromatography Positional isomer separation Vinyl monomer analysis

18-Hydroxystearate (18-HSA), systematically named 18-hydroxyoctadecanoic acid or ω-hydroxystearic acid (CAS 3155-42-8), is an 18-carbon long-chain fatty acid bearing a terminal (ω-position) hydroxyl group in addition to the carboxylic acid head group. It belongs to the hydroxy fatty acid subclass within the fatty acyls lipid class and is considered an octadecanoid lipid.

Molecular Formula C18H35O3-
Molecular Weight 299.5 g/mol
Cat. No. B1259448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Hydroxystearate
Molecular FormulaC18H35O3-
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESC(CCCCCCCCC(=O)[O-])CCCCCCCCO
InChIInChI=1S/C18H36O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h19H,1-17H2,(H,20,21)/p-1
InChIKeyVLHZUYUOEGBBJB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18-Hydroxystearate (ω-Hydroxyoctadecanoic Acid): Core Physicochemical Identity for Procurement Evaluation


18-Hydroxystearate (18-HSA), systematically named 18-hydroxyoctadecanoic acid or ω-hydroxystearic acid (CAS 3155-42-8), is an 18-carbon long-chain fatty acid bearing a terminal (ω-position) hydroxyl group in addition to the carboxylic acid head group [1]. It belongs to the hydroxy fatty acid subclass within the fatty acyls lipid class and is considered an octadecanoid lipid [2]. Key physicochemical identifiers for procurement include a molecular formula of C₁₈H₃₆O₃, exact monoisotopic mass of 300.266 Da, melting point of 87–88 °C (noted as thermally unstable), and a pKa of approximately 4.68–4.95 [1]. The compound is practically insoluble in water, soluble in petroleum ether and ethanol, and is the conjugate acid of the 18-hydroxyoctadecanoate anion that predominates at physiological pH [1][2].

Why 18-Hydroxystearate Cannot Be Replaced by 12-Hydroxystearate, Stearic Acid, or Other In-Class Analogs


Although 18-hydroxystearate shares the C₁₈ backbone with stearic acid and 12-hydroxystearic acid (12-HSA), the position of the hydroxyl substituent fundamentally alters its molecular architecture, self-assembly behavior, and polymer chemistry. The terminal (ω) hydroxyl creates a bolaform (bipolar) geometry distinct from the mid-chain hydroxyl of 12-HSA, which produces an asymmetric amphiphile. Published monolayer studies demonstrate that hydroxyl position on the stearic acid scaffold controls two-dimensional lattice symmetry, phase transition thermodynamics, and domain morphology in Langmuir films—effects that cannot be reproduced by simply substituting one positional isomer for another [1]. In the solid state, even among mid-chain isomers (positions 6–14), XRD long spacing and hydrogen-bonding networks vary systematically with OH position, but the terminal ω-hydroxyl engages in fundamentally different intermolecular interactions that lead to unique polymeric architectures [2]. Procurement officers and formulation scientists must therefore treat 18-HSA as a chemically distinct entity, not an interchangeable hydroxystearate.

Quantitative Differentiation Evidence for 18-Hydroxystearate vs. Closest Analogs


Chromatographic Polarity: 18-HSA Derivatives Are Consistently More Polar Than 12-HSA Counterparts

In a direct comparison of vinyl monomers synthesized from both 18-HSA and 12-HSA, the 18-isomer derivatives (acrylic and methacrylic esters) consistently exhibited higher polarity than the corresponding 12-isomer derivatives on silica gel thin-layer chromatography. Specifically, the 18-isomer moved distinctly ahead of the 12-isomer under identical TLC conditions [1]. This polarity difference was further corroborated in a parallel study where methyl 12- and 18-vinyloxystearates were prepared via vinyl transetherification; the two positional isomers showed different chromatographic behavior enabling unambiguous separation [2]. The higher polarity of the 18-isomer is attributable to the terminal primary hydroxyl group, which is sterically more accessible for hydrogen-bonding interactions with the stationary phase than the mid-chain secondary hydroxyl of 12-HSA.

Thin-layer chromatography Positional isomer separation Vinyl monomer analysis Quality control

Self-Assembly Architecture: ω-Hydroxy Fatty Acids Form Bolaform Monolayers, Not Bilayers Like Mid-Chain Isomers

A systematic small-angle neutron scattering (SANS) and NMR study of fatty acid hydroxyl derivative salts revealed that ω-hydroxy fatty acids (exemplified by ω-hydroxy palmitic acid, C₁₆) adopt a bolaform molecular shape that drives monolayer membrane formation, in contrast to the bilayer architecture formed by mid-chain hydroxylated (12-HSA) and non-hydroxylated (palmitic acid) analogs. The ethanolamine salt of ω-hydroxy palmitic acid produced a temperature-independent membrane thickness consistent with a monolayer structure, whereas the corresponding salts of palmitic acid and 12-HSA assembled into bilayers exhibiting a gel-to-fluid phase transition upon heating [1]. The micellar radius for all three fatty acid salts was surprisingly small at approximately 20 Å, attributed to intra-core hydrogen bonding, but the supramolecular architecture diverged fundamentally at the membrane level based on hydroxyl position [1]. This bolaform behavior is expected to extend to the C₁₈ homolog 18-HSA due to the identical ω-hydroxyl topology.

Self-assembly Bolaform amphiphile Monolayer vs bilayer Foam and emulsion stability

Cutin and Suberin Monomer Specificity: ω-Hydroxy C₁₈ Acids Are Obligate Plant Polyester Building Blocks

In plant biopolyesters, the C₁₈ ω-hydroxy fatty acid family—of which 18-hydroxystearic acid is the saturated member—serves as an essential monomer class for cutin and suberin, the structural polymers of the plant cuticle and suberized cell walls. GC/MS analysis of apple seed coat cutin revealed that ω-hydroxy C₁₈ monomers (including 18-hydroxyoctadec-9-enoic acid at 31%, 9,10-epoxy-18-hydroxyoctadecanoic acid at 28%, and 9,10,18-trihydroxyoctadecanoic acid at 20%) collectively constitute approximately 79% of the aliphatic monomer pool [1]. In contrast, mid-chain hydroxylated fatty acids such as 12-HSA are not found as cutin or suberin monomers; the plant polyester biosynthetic machinery (cytochrome P450 ω-hydroxylases) exclusively targets the terminal methyl group for hydroxylation [2]. The C₁₆ cutin class employs 16-hydroxypalmitic acid as the ω-hydroxy monomer, but the C₁₈ class—dominant in many species—is defined by the 18-hydroxyoctadecanoic scaffold [2].

Cutin biosynthesis Suberin polymer Plant polyester Biomimetic materials

Polymer Architecture Control: ω-Hydroxyl Enables Linear Polyester Backbones; Secondary Hydroxyls Promote Branching

Non-catalyzed melt polycondensation of mono- and polyhydroxylated C₁₆ and C₁₈ fatty acids at 150 °C in air produced free-standing polyester films whose architecture was determined by the hydroxyl type. In ω-polyhydroxy acids (bearing a primary ω-hydroxyl), esterification proceeded preferentially through the primary hydroxyl group, yielding predominantly linear polymer chains with only variable branching depending on the extent of secondary hydroxyl participation [1]. In contrast, monomers bearing only secondary hydroxyl groups (such as mid-chain hydroxy fatty acids) produced polyesters with inherently different branching patterns due to the lower reactivity and greater steric hindrance of secondary vs. primary alcohols. The ω-hydroxyl-containing polyester films were hydrophobic, insoluble in common solvents, amorphous and infusible by XRD and DSC, and thermally stable up to 200–250 °C—extendable to 300 °C when no ester bonds involved secondary hydroxyls [1]. Furthermore, methyl 18-hydroxyoctadecanoate (Me-ω-OHC18) was synthesized at 99% purity and polymerized to poly(ω-hydroxyfatty acid) with number-average molecular weights (Mₙ) between 10,000 and 40,000 g mol⁻¹, a range suitable for biomedical applications, using an optimized catalyst concentration of 300 ppm [2].

Melt polycondensation Linear polyester Biodegradable polymer ω-Hydroxy fatty acid polymer

Thermal Behavior: 18-HSA Melts 11–18 °C Higher Than 12-HSA but Exhibits Thermal Instability

The melting point of 18-hydroxystearic acid has been reported as 87–88 °C, with the explicit notation of thermal instability at this temperature [1]. This places 18-HSA approximately 11–13 °C above the melting range of 12-hydroxystearic acid (74–76 °C, lit.) and approximately 18 °C above the melting point of non-hydroxylated stearic acid (69.3 °C) [2]. The elevated melting point of 18-HSA relative to 12-HSA is consistent with the additional hydrogen-bonding capacity of the terminal primary hydroxyl group, which can participate in more extensive intermolecular hydrogen-bond networks in the solid state. However, the reported 'unstable' designation at the melting point suggests that thermal decomposition or polymorphic transformation may accompany melting, distinguishing 18-HSA's thermal behavior from the cleaner melting profiles of 12-HSA and stearic acid [1]. A broader thermal study of 13 hydroxy acids (C₁₄–C₂₄) and their lithium salts confirmed that melting points, heats of fusion, and transition entropies vary systematically with both chain length and hydroxyl position, with implications for grease thickener performance [3].

Melting point Thermal stability Differential scanning calorimetry Polymorphism

Procurement-Driven Application Scenarios Where 18-Hydroxystearate Provides Verified Differentiation


Biomimetic Cutin/Suberin Polyester Synthesis for Biodegradable Barrier Films and Coatings

Researchers synthesizing polyesters modeled on the plant cuticle require ω-hydroxy C₁₈ monomers because the natural cutin polymer is built from interesterified ω-hydroxy and epoxy-ω-hydroxy C₁₆/C₁₈ fatty acids. The apple seed coat cutin compositional data—31% 18-hydroxyoctadec-9-enoic, 28% 9,10-epoxy-18-hydroxyoctadecanoic, and 20% 9,10,18-trihydroxyoctadecanoic acid—demonstrates that the ω-hydroxy C₁₈ scaffold is the quantitatively dominant monomer class in nature . 18-HSA serves as the saturated parent compound from which unsaturated and epoxy derivatives are biosynthetically elaborated. Neither 12-HSA nor stearic acid can participate in such biomimetic polyester architectures because they lack the terminal hydroxyl required for the linear esterification pattern observed in cutin. The melt polycondensation data further confirm that ω-hydroxy fatty acids yield linear, thermally stable (200–250 °C) polyester films with hydrophobicity suitable for food packaging and barrier coating applications .

Bolaform Surfactant and Self-Assembled Monolayer Development Requiring ω-Terminal Amphiphilicity

The bolaform geometry of ω-hydroxy fatty acids—with hydrophilic groups at both termini—produces self-assembled monolayer membranes fundamentally different from the bilayers formed by conventional monopolar amphiphiles. This was experimentally demonstrated for ω-hydroxy palmitic acid, whose ethanolamine salt formed temperature-independent monolayers in contrast to the bilayers formed by 12-HSA and palmitic acid salts . 18-HSA, as the C₁₈ homolog, extends this bolaform architecture with a longer hydrophobic span, enabling tuning of membrane thickness and permeability. Potential applications include stabilized foams and emulsions (where ω-hydroxy fatty acid salts produced more stable dispersions than tetrabutyl-ammonium counterparts), encapsulation systems, and Langmuir-Blodgett film fabrication. The monolayer-vs-bilayer architectural choice is dictated by hydroxyl position, making 12-HSA or stearic acid structurally incapable of replicating bolaform monolayer behavior .

Chromatographic Reference Standards and Analytical Method Development for Positional Isomer Resolution

The demonstrated TLC polarity difference between 18-HSA and 12-HSA derivatives—where the 18-isomer consistently moves distinctly ahead of the 12-isomer on silica gel —establishes 18-HSA as a valuable reference standard for chromatographic method development targeting hydroxy fatty acid positional isomers. Since 18-HSA and 12-HSA share identical molecular formula (C₁₈H₃₆O₃) and monoisotopic mass (300.266 Da), mass spectrometry alone cannot distinguish them; chromatographic resolution is essential for identity confirmation and purity assessment. Laboratories engaged in lipidomics, plant polyester research, or quality control of hydroxy fatty acid supplies can leverage the established TLC behavior of 18-HSA derivatives to validate analytical methods. HPLC methods using p-bromophenacyl ester derivatization have also been developed that separate ω-hydroxy from (ω-1)-hydroxy fatty acids across the C₁₂–C₁₈ range .

Macrolide and Specialty Lactone Precursor Synthesis via Polymerization–Depolymerization

18-HSA serves as the direct precursor for 18-octadecanolide, a macrocyclic lactone that is a major constituent of Dufour's gland secretion in Colletes bees, synthesized via a two-step polymerization–depolymerization sequence starting from 18-hydroxyoctadecanoic acid . The terminal ω-hydroxyl is indispensable for this intramolecular lactonization: the linear poly(18-hydroxystearate) is first formed by condensation polymerization, then thermally depolymerized to yield the 18-membered macrolide ring. This synthetic route exploits the unique ω-hydroxyl topology of 18-HSA and cannot be replicated using 12-HSA, whose secondary hydroxyl at position 12 would generate a different ring size and require a fundamentally different cyclization strategy. The 18-HSA used in this synthesis was obtained by hydrogenation of kamlolenic acid from Mallotus philippinensis (kamala) seed oil, establishing a botanically traceable supply chain distinct from the castor oil-derived 12-HSA .

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